molecular formula C14H22Cl2N2 B8054031 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B8054031
M. Wt: 289.2 g/mol
InChI Key: WZTQSVXBSUUYBM-UHFFFAOYSA-N
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Description

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound with the molecular formula C14H21ClN2 It is a derivative of pyrrolopyridine, a bicyclic structure that combines a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The initial step involves the formation of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyrrole derivative with a pyridine derivative under acidic or basic conditions.

    Benzylation: The next step involves the introduction of the benzyl group. This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolopyridine core.

    Hydrogenation: The resulting compound is then subjected to hydrogenation to saturate the rings, forming the octahydro derivative.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further saturate the rings or reduce any oxidized functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolopyridine core.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of pyrrolopyridine derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A similar compound with a different ring fusion pattern, known for its biological activity.

    1H-Pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring instead of a pyrrole ring, used in medicinal chemistry.

    1H-Pyrrolo[3,4-c]pyridine: A compound with a different fusion pattern, also studied for its biological properties.

Uniqueness

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific structural features and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. Its octahydro form also provides distinct properties compared to other pyrrolopyridine derivatives.

Properties

IUPAC Name

1-benzyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)11-16-8-4-7-13-9-15-10-14(13)16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQSVXBSUUYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2N(C1)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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